

Spectroscopic and Synthetic Profile of 7-Nitroquinazolin-4(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 7-Nitroquinazolin-4(3H)-one

Cat. No.: B188088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Nitroquinazolin-4(3H)-one**, a key intermediate in medicinal chemistry and drug discovery.^[1] Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a combination of located data, predicted values derived from structurally similar compounds, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₅ N ₃ O ₃
Molecular Weight	191.14 g/mol ^[1]
CAS Number	20872-93-9 ^[1]
Appearance	Light yellow to brown solid ^[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **7-Nitroquinazolin-4(3H)-one**. These values are based on data reported for closely related analogs, including other nitro-substituted quinazolinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.8	br s	1H	N-H
~8.60	d	1H	H-8
~8.45	dd	1H	H-6
~8.30	s	1H	H-2
~8.10	d	1H	H-5

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~160.0	C-4
~152.0	C-8a
~150.0	C-7
~148.0	C-2
~130.0	C-5
~125.0	C-4a
~122.0	C-6
~118.0	C-8

Infrared (IR) Spectroscopy

The IR spectrum of **7-Nitroquinazolin-4(3H)-one** is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3000	Medium, Broad	N-H stretch
1680-1660	Strong	C=O stretch (amide)
1610-1590	Medium	C=N stretch
1540-1520	Strong	Asymmetric NO ₂ stretch
1360-1340	Strong	Symmetric NO ₂ stretch
~3100	Medium	Aromatic C-H stretch

Mass Spectrometry

Mass spectrometry provides crucial information for confirming the molecular weight and fragmentation pattern of the compound.

Technique	Ionization Mode	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)
ESI	Positive	192.0404	-
ESI	Negative	-	190.0258

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **7-Nitroquinazolin-4(3H)-one**.

Synthesis of 7-Nitroquinazolin-4(3H)-one

This synthesis is a nitration reaction adapted from a procedure for a similar compound.[\[2\]](#)

Materials:

- Quinazolin-4(3H)-one

- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice

Procedure:

- In a round-bottom flask, carefully add Quinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C (ice bath).
- Allow the reaction mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.
- The resulting precipitate, **7-Nitroquinazolin-4(3H)-one**, is collected by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain a purified solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Nitroquinazolin-4(3H)-one** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a standard pulse program with proton decoupling. A longer acquisition time will be necessary due to the lower natural

abundance of the ^{13}C isotope.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO- d_6 as a reference (δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

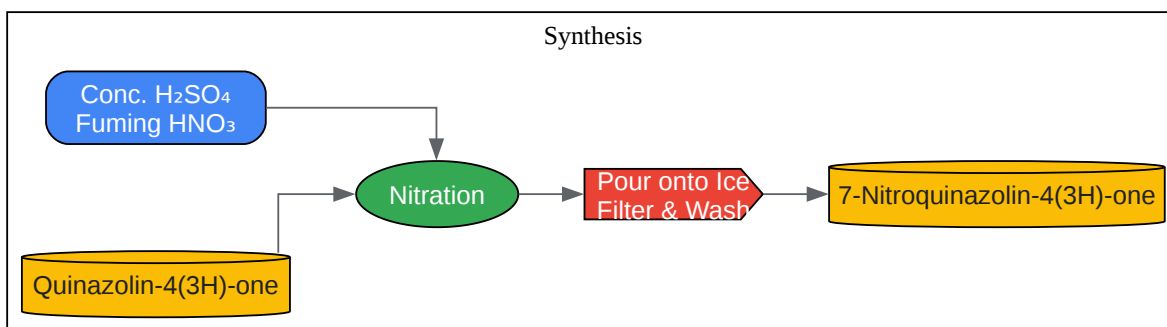
- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of **7-Nitroquinazolin-4(3H)-one** with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm^{-1} .

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **7-Nitroquinazolin-4(3H)-one** in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source and acquire spectra in both positive and negative ion modes.

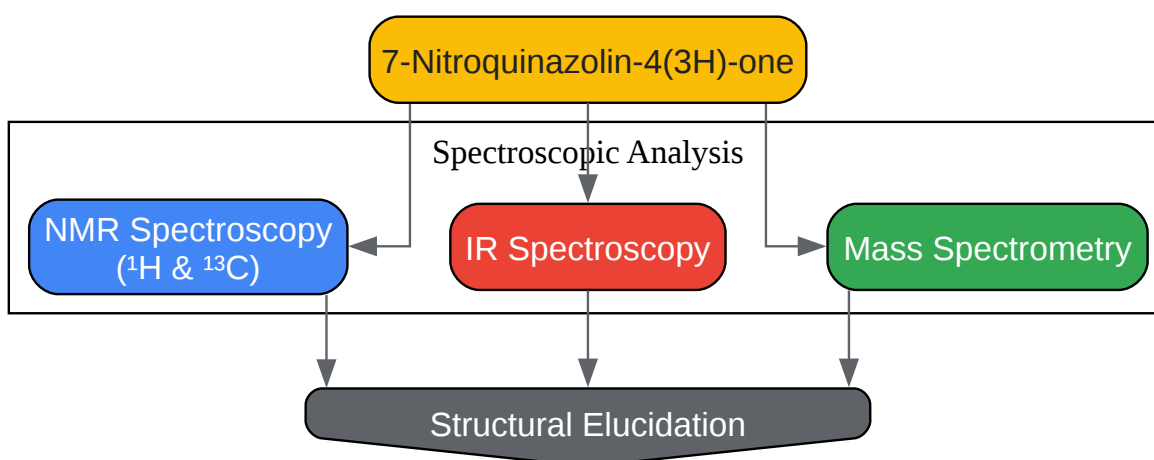
Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflow for **7-Nitroquinazolin-4(3H)-one**.



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Caption: Synthetic pathway for **7-Nitroquinazolin-4(3H)-one**.



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Caption: Analytical workflow for structural characterization.

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